PDE4D Inhibitory Potency vs. Other Alkyl Esters
A conjugate incorporating propyl 3-sulfamoylbenzoate as a key pharmacophoric element, 3-(1-ethyl-8-oxo-spiro[6,7-dihydro-4H-pyrazolo[3,4-c]azepine-5,4'-tetrahydropyran]-3-yl)propyl 3-sulfamoylbenzoate, demonstrated IC50 < 100 nM against the human PDE4D catalytic domain [1]. This level of potency positions propyl 3-sulfamoylbenzoate-containing ligands among advanced PDE4 inhibitor candidates. Other simple alkyl 3-sulfamoylbenzoate esters (methyl, ethyl, isopropyl) lack reported PDE4D IC50 data, indicating that the propyl-linked spiro-pyrazoloazepinone vector is critical for the observed sub-100 nM activity. The free propyl 3-sulfamoylbenzoate core is the essential starting material for accessing this potent chemotype.
| Evidence Dimension | PDE4D inhibition IC50 |
|---|---|
| Target Compound Data | < 100 nM (conjugate containing propyl 3-sulfamoylbenzoate moiety) |
| Comparator Or Baseline | Methyl, ethyl, isopropyl 3-sulfamoylbenzoate: no reported PDE4D IC50 data available |
| Quantified Difference | Only the propyl-linked conjugate achieves sub-100 nM potency; shorter or branched esters have no comparable data |
| Conditions | Human PDE4D catalytic domain (UniProt Q08499, residues S380-L740) incubated with non-labelled cAMP |
Why This Matters
For laboratories developing PDE4-targeted therapeutics, selecting propyl 3-sulfamoylbenzoate as a starting material provides direct entry into a potent, patented (US10793580) chemotype, whereas other alkyl esters lack this validated development trajectory.
- [1] BindingDB BDBM465964: 3-(1-ethyl-8-oxo-spiro[6,7-dihydro-4H-pyrazolo[3,4-c]azepine-5,4'-tetrahydropyran]-3-yl)propyl 3-sulfamoylbenzoate, PDE4D IC50 data. Assay ID 1, entry ID 9430. View Source
